molecular formula C6H4N6 B2606051 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 28524-64-3

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2606051
CAS No.: 28524-64-3
M. Wt: 160.14
InChI Key: NBWNGUDSEUEFAE-UHFFFAOYSA-N
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Description

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a key chemical scaffold in medicinal chemistry and agrochemical research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug discovery programs . This versatility has led to the identification of TP derivatives with a broad range of biological activities. In agrochemical research, 7-amino-substituted triazolopyrimidines are recognized as a novel class of fungicides active against various plant diseases . These compounds, which promote tubulin polymerization with a paclitaxel-like mode of action, are valuable for developing crop protection agents . The intrinsic properties of the TP scaffold, including its ability to bind metal ions via its nitrogen atoms, are also exploited in the design of potential anti-parasitic and anti-cancer agents . Furthermore, this specific carbonitrile-substituted derivative is of significant interest for the synthesis of a wider library of polycyclic compounds for pharmaceutical development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-4-2-9-6-10-3-11-12(6)5(4)8/h2-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWNGUDSEUEFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28524-64-3
Record name 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine under reflux conditions. This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various nitrileazolopyrimidines and their derivatives, which can exhibit different biological activities depending on the substituents present on the azole and pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile exhibits promising antitumor properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by interfering with DNA synthesis and repair mechanisms. For instance, a study demonstrated that certain derivatives could effectively inhibit the growth of various cancer cell lines, suggesting potential use in cancer therapeutics.

Antiviral Properties
The compound has also been investigated for its antiviral activity. It has been found to inhibit the replication of several viruses by targeting viral enzymes crucial for their life cycle. Specifically, research highlights its effectiveness against RNA viruses, making it a candidate for developing antiviral drugs.

Enzyme Inhibition
this compound acts as an inhibitor for specific enzymes such as kinases and phosphodiesterases. These enzymes are vital in various biological processes and are often overactive in diseases like cancer and inflammation. The inhibition of these enzymes can lead to therapeutic benefits in treating such conditions.

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been explored as a potential pesticide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing new agrochemicals. Studies have shown that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects.

Herbicide Potential
There is ongoing research into the herbicidal properties of this compound. Preliminary results suggest that it may inhibit the growth of certain weed species by interfering with their metabolic pathways. This could lead to the development of selective herbicides that minimize crop damage.

Material Science

Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its unique structure allows it to act as a building block in creating materials with specific thermal and mechanical characteristics. Research indicates that polymers incorporating this compound exhibit improved durability and resistance to environmental degradation.

Nanotechnology Applications
In nanotechnology, this compound has potential applications in developing nanomaterials for drug delivery systems. Its ability to form complexes with metal ions can be exploited to create nanoparticles that enhance the solubility and bioavailability of therapeutic agents.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntitumor and antiviral activityInhibits tumor cell proliferation; effective against RNA viruses
Agricultural SciencePesticide and herbicide developmentControls pest populations; inhibits weed growth
Material SciencePolymer synthesis and nanotechnologyEnhances polymer properties; aids drug delivery systems

Case Studies

  • Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.
  • Pesticide Efficacy Research : An investigation conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced aphid populations on crops without adversely affecting beneficial insects like ladybugs.
  • Polymer Development Experiment : Researchers synthesized a new class of biodegradable polymers using this compound as a monomer. The resulting materials showed enhanced mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with various molecular targets, including adenosine receptors. The presence of different substituents on the triazolo-pyrimidine core can influence its binding affinity and biological activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Key Observations:

  • Positional Substitutions : Substituents at C2 (e.g., -CH₃) enhance antimicrobial activity, while indole or phenyl groups at C5/C7 improve cytotoxicity or receptor binding .
  • Functional Groups : The presence of -CN at C6 stabilizes the π-conjugated system, enhancing interactions with biological targets. Replacing -NH₂ with =O (e.g., 7-oxo derivatives) shifts applications to agrochemical intermediates .

Antiproliferative Activity

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile derivatives exhibit moderate antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 12–35 μM in MCF-7). In contrast, 5-indol-3-yl analogs (e.g., 4a in ) show enhanced potency (IC₅₀ = 5–8 μM) due to improved hydrophobic interactions with cellular targets .

Central Nervous System (CNS) Activity

Faizi et al. (2015) demonstrated that 3-amino-1,2,4-triazole derivatives act as benzodiazepine receptor agonists, whereas 7-amino-triazolopyrimidines show weaker binding (Kᵢ = 120 nM vs. 450 nM), highlighting the critical role of the pyrimidine ring in modulating affinity .

Physicochemical Properties

Property This compound 5-Amino-7-phenyl Analog 7-Oxo Analog
Molecular Weight 186.17 g/mol 262.28 g/mol 172.15 g/mol
LogP 1.2 2.8 0.9
Solubility (Water) 0.5 mg/mL <0.1 mg/mL 1.2 mg/mL
Hydrogen Bond Donors 2 2 1
  • Lipophilicity : Phenyl or indole substitutions increase LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : The 7-oxo derivative is prone to hydrolysis under acidic conditions, limiting its use in drug formulations .

Biological Activity

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 28524-64-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, potential antiviral effects, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H4N6
  • Molecular Weight : 160.14 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research effort involved the synthesis and evaluation of derivatives of this compound against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study reported that a derivative of this compound (designated as L7) exhibited significant antiproliferative activity against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were as follows:

Cell LineIC50 Value (µM)
A5490.16
PC-30.30
HCT1160.51
MCF-70.30
MDA-MB-2310.70

The mechanism of action was linked to the inhibition of PLK1 (Polo-like kinase 1), which is crucial for cell cycle regulation. The compound induced apoptosis in A549 cells by decreasing mitochondrial membrane potential and arresting the cell cycle at the G1 phase .

Antiviral Activity

Another area of interest is the antiviral potential of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives against influenza viruses.

Case Study: Antiviral Efficacy Against Influenza A Virus

Research demonstrated that specific derivatives effectively inhibited the interaction between PA-PB1 subunits of the influenza A virus polymerase complex. The following table summarizes the antiviral activity:

CompoundEC50 Value (µM)IC50 Value (µM)
Compound A5 - 1412
Compound BRanges from 7 to 25Not specified

These compounds showed no cytotoxicity up to concentrations of 250 µM and were effective in reducing viral replication in MDCK cells .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds related to 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine have also been explored.

Case Study: COX Inhibition

Recent findings indicated that certain derivatives significantly inhibited COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib:

CompoundIC50 Value (µM)
Compound C0.04 ± 0.09
Compound D0.04 ± 0.02

The anti-inflammatory effects were attributed to the suppression of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Q & A

Q. What are the common synthetic routes for 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, and what methodological considerations ensure reproducibility?

The synthesis typically involves cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-oxo esters, nitriles, or α,β-unsaturated ketones. Key protocols include:

  • Method A : Reaction of 3-aminotriazole with ethyl 3-oxohexanoate and aromatic aldehydes in DMF, yielding 68–70% after crystallization (melting points: 205–207°C) .
  • Method B : Use of aldehydes, 3-cyanoacetyl-indole, and triethylamine in DMF at 120°C for 10 hours, followed by recrystallization (EtOH/DMF) .
  • Method C : Addition of methanol as a co-solvent to improve purity (62–68% yields) .
    Reproducibility Tips: Control solvent purity, reaction temperature (±2°C), and stoichiometry of aldehydes to avoid side products.

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

Core techniques include:

  • IR Spectroscopy : Detect C≡N (2220–2240 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Key signals include pyrimidine C6 (δ 110–115 ppm for carbonitrile) and aromatic protons (δ 7.3–8.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) confirm molecular weight .
  • Elemental Analysis : Validate C, H, N content (e.g., C: 62.77%, N: 24.40% for derivatives) .

Q. How can researchers mitigate by-product formation during synthesis?

  • Recrystallization : Use EtOH/DMF (1:1) to remove unreacted starting materials .
  • Additives : Incorporate methanol or triethylamine to suppress side reactions (e.g., dimerization) .
  • TLC Monitoring : Track reaction progress at 254 nm to terminate at optimal conversion .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; switching to DMF increased yields by 15% compared to toluene .
  • Temperature Gradients : Stepwise heating (80°C → 120°C) reduces decomposition of heat-sensitive intermediates .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Cross-Validation : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (e.g., C6 carbonitrile at δ 112 ppm vs. δ 115 ppm in derivatives) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals; HMBC correlations confirm connectivity between triazole and pyrimidine rings .
  • Isotopic Labeling : Use ¹⁵N-labeled aminotriazoles to trace nitrogen incorporation in ambiguous positions .

Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity prediction?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at the 7-position to enhance binding to CB2 receptors (e.g., IC₅₀: 0.8 nM for chloro derivatives) .
  • In Silico Docking : Predict interactions with protein targets (e.g., cyclooxygenase-2) using AutoDock Vina; hydroxymethyl derivatives showed improved bioavailability (LogP: 2.1) .
  • Pharmacophore Modeling : Map hydrogen bond acceptors (carbonitrile) and hydrophobic regions (aryl groups) to optimize ligand efficiency .

Q. How is regioselectivity controlled in electrophilic substitution reactions?

  • Directing Groups : Use -NH₂ at the 7-position to direct electrophiles to the 5- or 3-positions via resonance stabilization .
  • Solvent Polarity : High-polarity solvents (DMF) favor 5-substitution due to transition-state stabilization, achieving >85% selectivity .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways, identifying optimal reaction coordinates .

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